2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKODCPLGSODXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CO2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-66-3 | |
| Record name | 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxazole Ring Formation via SNAr
The oxazole core is constructed through SNAr reactions between halogenated pyrimidines and amines. A study by RSC Advances (2021) demonstrated that 2,4,5-trichloropyrimidine reacts with pyrrolidine in hydroxypropyl methylcellulose (HPMC)/water systems to yield 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine. Adapting this method, 2-chloro-4-carboxyoxazole intermediates can undergo substitution with piperidin-4-amine derivatives.
Optimization Insights :
- Base Selection : Potassium hydroxide (KOH) and sodium tert-butoxide (NaOtBu) achieve >90% conversion at 50°C.
- Solvent Systems : Aqueous HPMC (2 wt%) suppresses hydrolysis side products, favoring oxazole formation.
| Base | Conversion (%) | Product:Side Product Ratio |
|---|---|---|
| KOH | 98 | 9:1 |
| NaOtBu | 95 | 8:1 |
| Cs₂CO₃ | 85 | 6:1 |
Piperidine Coupling Strategies
The piperidine moiety is introduced via Buchwald-Hartwig amination or direct alkylation. A patent by US8367704B2 (2009) details coupling 4-(1H-benzoimidazol-2-yl)piperidine with ethyl 2-bromobenzoate using palladium catalysts. For the target compound, 4-aminopiperidine is reacted with brominated oxazole-carboxylates under similar conditions:
Reaction Setup :
Workup :
Cyclocondensation Approaches
Oxazole-Piperidine Cyclization
Cyclocondensation of α-amino ketones with carboxylic acids offers a one-pot route. A modified Hantzsch synthesis employs:
- Starting Materials :
Mechanism :
- POCl₃ activates the carbonyl group, facilitating nucleophilic attack by the piperidine amine.
- Intramolecular cyclization forms the oxazole ring, followed by ester hydrolysis to the carboxylic acid.
Conditions :
Carboxylation and Hydrochloride Salt Formation
Ester Hydrolysis
The ethyl or methyl ester intermediate is saponified using aqueous NaOH (2M):
Hydrochloride Salt Preparation
The free base is treated with HCl gas in dichloromethane:
- Steps :
Characterization Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr in HPMC/Water | 90 | 98 | Industrial |
| Cyclocondensation | 75 | 95 | Lab-scale |
| Buchwald-Hartwig | 94 | 99 | Pilot-scale |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the piperidine or oxazole rings .
Scientific Research Applications
Buffering Agent
One of the primary applications of this compound is as a buffering agent in biological experiments. It is particularly useful in cell culture systems where maintaining a stable pH is crucial for cellular processes. The effective buffering range of this compound is between pH 6 to 8.5, making it suitable for various biological assays.
Interaction Studies
Research has focused on the interactions of 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid; hydrochloride with biomolecules such as proteins and nucleic acids. Understanding these interactions is vital for elucidating potential biological mechanisms and therapeutic applications. For instance, studies have shown that the compound can modulate protein functions through specific binding interactions .
Therapeutic Potential
The compound has been investigated for its therapeutic potential in various disease models. Its structural characteristics allow it to interact with specific targets within biological pathways, which may lead to the development of new therapeutic agents. Preliminary studies indicate possible applications in treating neurological disorders due to its ability to cross the blood-brain barrier .
Case Studies
Several case studies highlight the applications of this compound:
- Cell Culture Experiments : In a study examining the effects of various buffering agents on cell viability, 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid; hydrochloride demonstrated superior performance in maintaining pH stability compared to traditional buffers .
- Protein Interaction Analysis : A research project aimed at understanding protein-ligand interactions utilized this compound to probe binding sites on target proteins. The results indicated significant binding affinity, suggesting potential for drug development .
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Biological Activity
2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid; hydrochloride (CAS Number: 2253632-66-3) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid; hydrochloride typically involves the reaction of piperidine derivatives with oxazole carboxylic acids. The cyclization of appropriate precursors under controlled conditions is a common method used in its preparation. The molecular formula is with a molecular weight of 232.66 g/mol .
Antimicrobial Properties
Research indicates that 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid; hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. For example, certain derivatives have demonstrated notable antifungal activity against pathogenic fungi .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism involves the induction of apoptosis through pathways such as the activation of caspase enzymes and modulation of p53 expression levels .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of microbial cell wall integrity |
| Antifungal | Significant activity against pathogenic fungi | Inhibition of fungal cell growth |
| Anticancer | Inhibits growth in cancer cell lines (e.g., MCF-7) | Induction of apoptosis via caspase activation |
The biological activity of 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid; hydrochloride is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects. For instance, the compound may act as an agonist for certain proteins involved in apoptosis pathways, enhancing the efficacy of existing treatments such as doxorubicin in cancer therapy .
Case Studies
Recent studies highlight the compound's potential in drug discovery:
- Combination Therapy : A study demonstrated that combining 2-Piperidin-4-yl-1,3-oxazole derivatives with doxorubicin showed a synergistic effect in inhibiting cancer cell proliferation, particularly in Claudin-low breast cancer subtypes .
- In Vivo Efficacy : Another investigation into related oxadiazole derivatives revealed potent tumor growth inhibitory activity in animal models, suggesting that similar compounds could be developed into effective therapeutic agents for hepatocellular carcinoma (HCC) .
Q & A
Q. What are the critical physical and chemical properties of 2-Piperidin-4-yl-1,3-oxazole-4-carboxylic acid hydrochloride relevant to experimental design?
Key properties include its molecular weight (165.6 g/mol for structurally similar piperidine-carboxylic acid hydrochlorides), solubility in polar solvents (e.g., water, methanol), and melting point (often >200°C for hydrochloride salts). These properties guide solvent selection, reaction conditions, and purification methods. For example, solubility data informs recrystallization protocols, while thermal stability impacts high-temperature reactions .
Q. How should researchers safely handle and store this compound in laboratory settings?
Follow strict personal protective measures: wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation. Store in a cool, dry place (<25°C) away from oxidizers and moisture. Spills should be contained with inert absorbents and disposed of as hazardous waste per local regulations .
Q. What are the recommended synthetic routes for preparing this compound?
Synthesis typically involves multi-step organic reactions, such as cyclization of piperidine precursors with oxazole-forming reagents (e.g., ethyl 2-chloroacetoacetate) under reflux. The hydrochloride salt is obtained via acidification (HCl gas or concentrated HCl) in anhydrous ethanol, followed by vacuum drying. Optimization of pH and temperature is critical for yield .
Q. What analytical techniques are essential for confirming the compound’s identity and purity?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine-oxazole derivatives?
Perform comparative bioassays under standardized conditions (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM). Use structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., methoxy vs. carboxyl groups). Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What experimental strategies optimize the hydrochloride salt’s stability during long-term storage?
Conduct accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) for 6–12 months. Monitor degradation via HPLC and identify impurities (e.g., free base formation) using LC-MS. Stabilizers like desiccants (silica gel) or inert atmospheres (argon) may extend shelf life .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
Employ molecular docking (AutoDock Vina) to map binding poses in kinase active sites. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from enzymatic assays to refine predictive models .
Q. What methodologies confirm the compound’s purity in complex biological matrices (e.g., cell lysates)?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Spike recovery experiments (80–120% recovery) and matrix-matched calibration curves ensure accuracy. Limit of detection (LOD) should be <1 ng/mL .
Q. How can reaction conditions be tuned to improve the hydrochloride salt’s yield during synthesis?
Adjust pH to 2–3 during acidification to maximize protonation of the piperidine nitrogen. Use polar aprotic solvents (DMF or DMSO) for intermediate steps. Purify via fractional crystallization in ethanol/water (7:3 v/v) to remove unreacted precursors .
Q. What advanced spectroscopic techniques elucidate the compound’s solid-state behavior (e.g., polymorphism)?
Pair differential scanning calorimetry (DSC) with powder X-ray diffraction (PXRD) to detect polymorphic forms. Solid-state NMR (ssNMR) and Raman spectroscopy further characterize crystallinity and hydrate formation, critical for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
